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Cat. No.: B1339807

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-3,5-Dimethylmorpholine, systematically named cis-3,5-Dimethylmorpholine, is a
heterocyclic organic compound belonging to the morpholine family. As a meso compound, it is
an achiral molecule despite possessing two stereocenters. This unique structural feature,
combined with the inherent physicochemical properties of the morpholine ring, makes it a
molecule of interest in medicinal chemistry and organic synthesis. The morpholine scaffold is a
privileged structure in drug discovery, known to improve the pharmacokinetic profiles of drug
candidates. This guide provides a comprehensive overview of the synthesis, characterization,
and potential biological relevance of (3R,5S)-3,5-Dimethylmorpholine.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dimethylmorpholine is presented
below. It is important to note that some of these properties may refer to the mixture of
stereoisomers, as specific data for the pure (3R,5S) isomer is not always available.
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Property Value Reference

IUPAC Name cis-3,5-Dimethylmorpholine N/A
(3R,5S)-rel-3,5-

Synonyms Dimethylmorpholine, meso- [1]
3,5-Dimethylmorpholine

Molecular Formula CeH13NO

Molecular Weight 115.17 g/mol
123-57-9 (for 3,5-

CAS Number ) )
Dimethylmorpholine)

Boiling Point Not available N/A

Density Not available N/A

_ 50 °C (for 3,5-

Flash Point ] )
Dimethylmorpholine)

Appearance Colorless to light yellow liquid N/A

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the stereoselective synthesis of

(3R,5S)-3,5-Dimethylmorpholine is not readily available in the surveyed literature, a general

approach for the synthesis of cis-disubstituted morpholines can be inferred from established

synthetic methodologies. One plausible strategy involves the cyclization of an appropriate

amino alcohol precursor.

A potential synthetic pathway is outlined below. This represents a logical synthetic approach

rather than a documented experimental protocol.

Conceptual Synthetic Pathway
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Synthetic Scheme
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Caption: Conceptual synthetic workflow for (3R,5S)-3,5-Dimethylmorpholine.

Spectroscopic Characterization

Detailed, experimentally-derived spectral data for pure (3R,5S)-3,5-Dimethylmorpholine is
scarce in the public domain. However, based on the analysis of related morpholine derivatives,
the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The proton NMR spectrum of the cis-isomer is expected to be relatively simple due to
the molecule's symmetry. Key expected signals include:

A doublet for the methyl protons (CHs).

Multiplets for the methylene protons on the morpholine ring (CH-).

A multiplet for the methine protons (CH).

A broad singlet for the amine proton (NH), which may be exchangeable with D20.

13C NMR: The carbon NMR spectrum should also reflect the symmetry of the molecule.
Expected signals include:

o Asignal for the methyl carbons (CHs).
 Signals for the methylene carbons (CH2).
o A signal for the methine carbons (CH).

A published study on N-substituted morpholines provides a basis for predicting the chemical
shifts of the ring carbons and protons[2].

Infrared (IR) Spectroscopy

The IR spectrum of (3R,5S)-3,5-Dimethylmorpholine would be expected to show
characteristic absorption bands for:

N-H stretching (around 3300-3500 cm™1).

C-H stretching (around 2850-3000 cm™1).

C-O-C stretching (around 1070-1150 cm™1).

N-H bending (around 1590-1650 cm™1).

The NIST Chemistry WebBook provides a reference spectrum for the parent compound,
morpholine, which can serve as a basis for comparison[3].
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Potential Biological Activity and Applications in
Drug Development

While direct and extensive studies on the biological activity of (3R,5S)-3,5-
Dimethylmorpholine are limited, the broader class of morpholine derivatives has shown
significant promise in medicinal chemistry, particularly in the development of anticancer
agents[4][5].

Anticancer Potential

Several studies have highlighted the anticancer properties of various morpholine-containing
compounds[4][5]. The morpholine ring is often incorporated into larger molecules to enhance
their pharmacological properties. The mechanism of action for these derivatives can vary
widely, but some have been shown to induce apoptosis and cause cell cycle arrest in cancer
cell lines[4].

A logical workflow for investigating the potential anticancer activity of (3R,5S)-3,5-
Dimethylmorpholine is depicted below.
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Anticancer Activity Screening Workflow
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Caption: Experimental workflow for evaluating anticancer potential.

Signaling Pathways

The specific signaling pathways modulated by (3R,5S)-3,5-Dimethylmorpholine have not
been elucidated. However, given that many anticancer agents exert their effects through the
modulation of key cellular signaling cascades, it is plausible that this compound could interact
with pathways involved in cell proliferation, survival, and apoptosis. Further research is required
to identify any such interactions.
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Conclusion

(3R,5S)-3,5-Dimethylmorpholine is a structurally interesting meso compound with potential
applications in organic synthesis and medicinal chemistry. While detailed experimental data for
this specific stereoisomer is limited, its relationship to the broader class of bioactive morpholine
derivatives suggests that it warrants further investigation. Future research should focus on
developing a robust stereoselective synthesis, comprehensive spectroscopic characterization,
and a thorough evaluation of its biological activities and potential mechanisms of action. Such
studies will be crucial in determining its value as a building block for novel therapeutics or as a
bioactive agent in its own right.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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